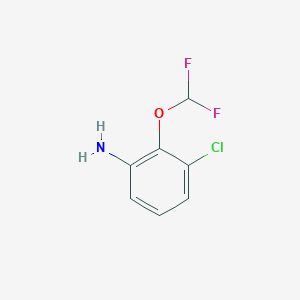

3-Chloro-2-(difluoromethoxy)aniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Advanced Organic Chemistry

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of dyes, polymers, and pharmaceuticals. researchgate.netsci-hub.se The strategic incorporation of fluorine atoms into the aniline scaffold leads to derivatives with enhanced properties. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allow it to act as a bioisostere for hydrogen, profoundly influencing the molecule's behavior. nih.gov

The introduction of fluorine can significantly impact a molecule's:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy up to 130 kcal mol⁻¹), making it resistant to metabolic degradation by enzymes. rsc.org This can lead to a longer biological half-life for fluorinated drugs. researchgate.net

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in aniline, affecting its basicity and interaction with biological targets. nih.govresearchgate.net

Conformation: The presence of fluorine can alter the preferred conformation of a molecule, which can be crucial for its binding affinity to receptors or enzymes. nih.govresearchgate.net

These modified properties make fluorinated anilines highly valuable in drug discovery and development. nih.govbohrium.comresearchgate.net For instance, they are integral components in various therapeutic agents and are also used in the development of imaging agents for technologies like Positron Emission Tomography (PET). nih.govnih.gov The growing importance of these compounds continually drives the development of new and more efficient synthetic methods for their preparation. nih.gov

Overview of the Research Landscape for Aromatic Compounds Featuring Difluoromethoxy and Halogen Substituents

The difluoromethoxy group (-OCF₂H) has emerged as a particularly interesting fluorinated substituent in medicinal chemistry. nih.govresearchgate.net It is considered a lipophilic hydrogen bond donor, a unique characteristic that allows it to mimic hydroxyl (-OH) and thiol (-SH) groups while being more metabolically stable. mdpi.comrsc.org The -OCF₂H group can also induce favorable conformational changes and modulate the acidity of neighboring atoms. mdpi.com

When combined with a halogen substituent, such as chlorine, on an aromatic ring, the resulting compound possesses a unique set of electronic and steric properties. The presence of both the electron-withdrawing difluoromethoxy group and a halogen can significantly influence the reactivity of the aromatic ring, making these compounds valuable intermediates in cross-coupling reactions and other transformations. acs.org Research in this area often focuses on leveraging these properties for the synthesis of complex, biologically active molecules. For example, a process for the direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline (B1299965) highlights the utility of such substituted anilines in the synthesis of potent pharmaceutical candidates. acs.org The development of novel synthetic strategies, often utilizing photoredox catalysis, has expanded the accessibility and application of aromatic compounds containing both difluoromethoxy and halogen moieties. nih.gov

Scope and Research Focus on 3-Chloro-2-(difluoromethoxy)aniline as a Key Chemical Entity

This compound (CAS No. 1261613-21-9) is a specific example of the class of compounds discussed above. Its structure, featuring a chlorine atom and a difluoromethoxy group ortho and meta to the aniline amine group, makes it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClF₂NO |

| Monoisotopic Mass | 207.02625 Da |

| Predicted XlogP | 2.7 |

Data sourced from PubChem. uni.lu

The primary research focus on this compound appears to be its application as a building block in the synthesis of more complex molecules, particularly for the agrochemical and pharmaceutical industries. For instance, its structural isomer, 3-chloro-2-methylaniline (B42847), is a known intermediate for herbicides. google.comgoogle.com The unique substitution pattern of this compound provides a scaffold that can be further functionalized to create a diverse range of target compounds with potentially enhanced biological activities due to the presence of both the chloro and difluoromethoxy groups. While specific, large-scale applications are not widely documented in publicly available literature, its availability from chemical suppliers indicates its use in research and development. fujifilm.com

| Compound Name | CAS Number | Key Application/Feature |

|---|---|---|

| 3-Chloro-2-methylaniline | 87-60-5 | Intermediate for herbicides like quinclorac. google.comgoogle.com |

| 4-(Difluoromethoxy)aniline | 86270-52-2 | Starting material for synthesis of more complex chlorinated anilines. acs.org |

| 3-Chloro-4-(difluoromethoxy)aniline | 175277-99-9 | Structural isomer with different substituent positions. uni.lu |

| This compound | 1261613-21-9 | Focus of this article, a building block in chemical synthesis. |

The strategic placement of the substituents on the aniline ring makes this compound a molecule of interest for chemists aiming to fine-tune the properties of new materials and biologically active compounds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-2-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSBDOQDAMYDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288312-62-9 | |

| Record name | 3-Chloro-2-(difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 3 Chloro 2 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Modulating Effects of Substituents

The aromatic ring of 3-chloro-2-(difluoromethoxy)aniline is subject to electrophilic attack, with the regioselectivity being a complex outcome of the directing effects of the three substituents. The powerful ortho-, para-directing amino group is the primary activator for electrophilic aromatic substitution. However, its influence is tempered by the meta-directing and deactivating chloro and difluoromethoxy groups.

The -NH₂ group strongly activates the positions ortho and para to it (positions 4 and 6). The chloro atom is a deactivating, ortho-, para-director, while the -OCHF₂ group is also deactivating and meta-directing. The interplay of these electronic and steric factors dictates the position of incoming electrophiles.

In a related compound, 4-(difluoromethoxy)aniline (B1299965), direct bis-ortho-chlorination has been achieved using HCl and H₂O₂, indicating the strong activating effect of the amino group can overcome the deactivation of the difluoromethoxy group to direct substitution to the positions ortho to the amine. For this compound, the positions most susceptible to electrophilic attack would be C4 and C6, which are para and ortho to the strongly activating amino group, respectively. Steric hindrance from the adjacent difluoromethoxy group at C2 might disfavor substitution at the C6 position to some extent.

Nucleophilic Substitution Reactions Involving the Chloro Group or Amine Functionality

The chloro group and the amine functionality of this compound offer sites for nucleophilic substitution reactions, expanding its utility in the synthesis of more complex molecules.

The chloro substituent, while generally unreactive towards nucleophilic aromatic substitution (SNA r) on an unactivated benzene (B151609) ring, can be displaced under certain conditions, particularly with the aid of a catalyst or by conversion of the amino group to a more strongly activating or directing group.

The amino group can readily undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer or Sandmeyer-type reactions. This two-step sequence allows for the introduction of a diverse array of functional groups at the position of the original amine. ucalgary.cachemicalbook.com

| Nucleophile | Reagent | Product Functional Group |

| Cl⁻ | CuCl | -Cl |

| Br⁻ | CuBr | -Br |

| CN⁻ | CuCN | -CN |

| OH⁻ | H₂O, heat | -OH |

| H | H₃PO₂ | -H |

Redox Chemistry: Oxidation and Reduction Pathways for the Aniline (B41778) Moiety and Other Functional Groups

The aniline moiety in this compound is susceptible to oxidation. The one-electron oxidation potentials of substituted anilines have been the subject of computational studies, which correlate with their reactivity in oxidation reactions. The presence of both electron-withdrawing (chloro and difluoromethoxy) and electron-donating (amino) groups will influence the oxidation potential of the molecule. Generally, electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The amino group can be oxidized by various reagents. For instance, peroxy acids can oxidize the amine to a nitroso or nitro group. Strong oxidizing agents can lead to polymerization or degradation of the aromatic ring.

Conversely, the chloro and difluoromethoxy groups are generally stable to reduction under conditions typically used for the reduction of other functional groups. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, dehalogenation of the chloro group can occur.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro group of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or boronate ester. This allows for the formation of a new C-C bond, introducing a variety of aryl or vinyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl chloride with primary or secondary amines to form a new C-N bond. googleapis.combyjus.comrsc.org This is a versatile method for the synthesis of diaryl or alkylaryl amines.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Functional Group Interconversions on the Aromatic Ring

The functional groups present on the this compound ring can be interconverted to introduce new functionalities.

As mentioned in section 3.2, the most versatile functional group interconversion involves the diazotization of the amino group followed by a Sandmeyer or related reaction. This allows for the replacement of the amino group with a wide range of substituents. ucalgary.cachemicalbook.com

For example, the Sandmeyer reaction can be used to replace the amino group with a hydroxyl group, a cyano group, or another halogen. The cyano group can then be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing access to a host of other derivatives.

Investigation of Reaction Mechanisms for Key Transformations

The mechanisms of the reactions discussed above are generally well-established for related aniline derivatives.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). The substituents on the ring influence the stability of this intermediate and thus direct the incoming electrophile to specific positions. The amino group stabilizes the intermediate through resonance when the electrophile adds to the ortho or para positions.

Nucleophilic Aromatic Substitution (via Diazonium Salt): The Sandmeyer reaction is believed to proceed through a radical mechanism involving single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with a ligand from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.

Transition Metal-Catalyzed Cross-Coupling: The mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions involve a catalytic cycle with a palladium complex. The key steps are oxidative addition of the aryl chloride to the palladium(0) complex, transmetalation (for Suzuki-Miyaura) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the palladium(0) catalyst.

Applications of 3 Chloro 2 Difluoromethoxy Aniline in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

3-Chloro-2-(difluoromethoxy)aniline serves as a crucial building block for creating complex molecular structures. Its distinct substitution pattern, featuring a chlorine atom and a difluoromethoxy group on the aniline (B41778) ring, allows for a variety of chemical modifications. This makes it a valuable starting material for synthesizing intricate molecules with potential applications in pharmaceuticals and materials science.

The presence of both a halogen and a difluoromethoxy group offers multiple reaction sites. The amino group can undergo standard transformations like diazotization, acylation, and alkylation. The chlorine atom can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The difluoromethoxy group, while generally stable, can influence the electronic properties and conformation of the molecule.

For instance, this compound can be used to synthesize quinoxaline (B1680401) derivatives. nih.gov The reaction of 2,3-dichloroquinoxaline (B139996) with compounds like malononitrile (B47326) can yield 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives. nih.gov This highlights how the aniline derivative can be incorporated into heterocyclic systems, which are common scaffolds in medicinal chemistry.

The versatility of this compound is further demonstrated by its use in synthesizing various substituted anilines and other aromatic compounds. sigmaaldrich.com For example, it can be a precursor to more complex aniline derivatives through reactions that modify the amino group or substitute the chlorine atom. These reactions can introduce new functional groups, extending the molecular complexity and allowing for the creation of diverse chemical libraries for screening purposes.

Precursor in Multi-Step Synthetic Sequences for Novel Chemical Entities

This compound is a valuable precursor in multi-step syntheses aimed at producing novel chemical entities. Its unique combination of functional groups allows for sequential reactions, where each group is modified in a controlled manner to build up the target molecule.

An example of its use as a precursor is in the synthesis of complex pharmaceutical intermediates. For instance, the related compound, 4-(difluoromethoxy)aniline (B1299965), undergoes a direct bis-ortho-chlorination to form 2,6-dichloro-4-(difluoromethoxy)aniline. acs.org This intermediate is then used in a palladium-catalyzed coupling reaction to produce a corticotropin-releasing factor-1 receptor antagonist. acs.org This demonstrates how the aniline core can be elaborated through a series of steps to create a complex, biologically active molecule.

The synthesis of other complex structures often involves protecting the amine functionality, performing reactions on other parts of the molecule, and then deprotecting the amine for further transformations. This strategic approach is common in organic synthesis and allows for the precise construction of the final product.

Utilization in the Synthesis of Fluorinated Analogues with Modulated Chemical Properties

The difluoromethoxy group in this compound is a key feature that allows for the synthesis of fluorinated analogues of existing compounds. Fluorine and fluorine-containing groups can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The introduction of the difluoromethoxy group can lead to enhanced biological activity. For example, in the development of new drugs, replacing a methoxy (B1213986) group with a difluoromethoxy group can improve the metabolic stability of the compound, leading to a longer half-life in the body. nih.gov

The synthesis of these fluorinated analogues often involves incorporating the this compound building block at a key step in the synthetic route. This allows chemists to systematically study the effects of the difluoromethoxy group on the properties of the target molecule, a process known as structure-activity relationship (SAR) studies.

Development of Novel Synthetic Methodologies Leveraging its Unique Substitution Pattern

The unique substitution pattern of this compound, with substituents at the 2 and 3 positions, presents opportunities for developing new synthetic methodologies. The steric and electronic environment around the aniline ring can influence the regioselectivity of reactions, leading to novel transformations.

For example, the presence of the bulky difluoromethoxy group ortho to the amino group can direct reactions to other positions on the ring. This steric hindrance can be exploited to achieve selective functionalization of the aromatic ring, which might be difficult to achieve with other aniline derivatives.

Furthermore, the electronic effects of the chlorine and difluoromethoxy groups can be harnessed to control the reactivity of the molecule. The electron-withdrawing nature of these groups can activate the aromatic ring for certain types of reactions or deactivate it for others, providing a means to fine-tune the synthetic strategy.

Research in this area focuses on exploring new catalytic systems and reaction conditions that can take advantage of the unique properties of this compound. This could lead to the discovery of new reactions and the development of more efficient and selective methods for synthesizing complex molecules.

Applications in Agrochemical Research and Development

Precursor for the Synthesis of Advanced Agrochemical Intermediates

The strategic placement of the chloro and difluoromethoxy groups on the aniline (B41778) ring makes 3-Chloro-2-(difluoromethoxy)aniline a sought-after precursor for the synthesis of more complex and biologically active molecules. The aniline functional group provides a reactive site for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

In the field of agrochemical synthesis, this compound is particularly valuable for creating intermediates that are subsequently elaborated into final products. For instance, the amine group can be readily diazotized and converted to other functional groups, or it can undergo condensation reactions with various electrophiles to form amides, ureas, and other key linkages found in many pesticidal molecules. The presence of the difluoromethoxy group is of particular interest as the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical properties, such as lipophilicity and metabolic stability, which can lead to enhanced biological activity. epo.org

Exploration in the Development of Compounds with Potential Insecticidal, Fungicidal, or Herbicidal Properties

The this compound scaffold has been investigated as a core component in the design of new molecules with potential insecticidal, fungicidal, or herbicidal properties. The general approach involves the chemical modification of the aniline moiety to generate libraries of novel compounds that are then screened for their biological activity.

Fungicidal Activity:

Research into pyrazole (B372694) carboxamide fungicides has shown that the nature of the aniline moiety is crucial for their biological activity. While direct data on this compound derivatives is limited in publicly accessible literature, studies on analogous structures provide valuable insights. For example, the synthesis and fungicidal screening of various N-phenyl pyrazole carboxamides have demonstrated that the substitution pattern on the aniline ring significantly influences the efficacy against a range of fungal pathogens. google.com The introduction of halogen and alkoxy groups on the aniline ring is a common strategy in the development of these fungicides.

Interactive Data Table: Fungicidal Activity of Structurally Related Aniline Derivatives

| Compound Class | Target Pathogen | Reported Activity |

| N-phenyl pyrazole carboxamides | Various fungi | Activity is highly dependent on aniline substitution. google.com |

| N-benzhydryl valinamide (B3267577) carbamates | Phytophthora capsici, Pseudoperonospora cubensis | Some derivatives show good in vitro and in vivo activity. |

| 1,2,4-Triazole derivatives with carboxamide fragments | Various phytopathogenic fungi/oomycetes | Many derivatives exhibit significant antifungal activity. mdpi.comresearchgate.net |

Insecticidal Activity:

The development of diamide (B1670390) insecticides, a significant class of modern pesticides, often involves the use of substituted anilines. These compounds typically act on the ryanodine (B192298) receptors of insects, leading to paralysis and death. googleapis.com The specific substituents on the aniline ring play a critical role in determining the potency and spectrum of activity of these insecticides. justia.com

Research in this area has explored a wide range of aniline derivatives to optimize the performance of diamide insecticides. While patents often cover broad classes of compounds, making it difficult to pinpoint the exact contribution of this compound without specific examples, the structural features of this compound align with those known to be effective in this class of insecticides. The combination of a halogen and a fluorinated alkoxy group is a recurring motif in the design of potent insecticidal molecules. epo.org

Interactive Data Table: Insecticidal Activity of Structurally Related Aniline Derivatives

| Compound Class | Target Pests | Reported Activity |

| Diamide Insecticides | Lepidoptera and other insect pests | Activity is influenced by the substitution pattern on the aniline ring. googleapis.comjustia.com |

| Phenyl urea (B33335) derivatives | Various insects | N-(2,6-difluorobenzoyl)-N'-3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy) ethoxy] phenyl urea shows insecticidal activity. epo.org |

Herbicidal Activity:

The synthesis of certain herbicides also relies on substituted aniline precursors. For instance, 3-chloro-2-methylaniline (B42847) is a known intermediate in the production of quinolinecarboxylic acid herbicides. google.com Although direct evidence for the use of this compound in commercial herbicides is not prominent in the available literature, its structural similarity to known herbicidal precursors suggests its potential in this area of research.

Strategies for Enhancing Agrochemical Efficacy through Structural Modification

The efficacy of agrochemicals derived from this compound can be enhanced through various structural modification strategies. These modifications aim to optimize the compound's interaction with its biological target, improve its physicochemical properties for better uptake and translocation in plants, and enhance its metabolic stability.

A key strategy involves the modification of the aniline functional group to create different classes of compounds. For example, acylation of the aniline with various carboxylic acids or their derivatives can lead to a wide range of amides. The nature of the acyl group can be systematically varied to explore the structure-activity relationship (SAR). For instance, in the development of pyrazole-based fungicides, altering the substituents on the pyrazole ring, in combination with different aniline moieties, has been a fruitful approach to discovering potent new active ingredients. nih.govnih.gov

Another common strategy is the introduction of additional substituents onto the aniline ring. However, given that the substitution pattern of this compound is already defined, further modifications would likely focus on the functional group derived from the aniline nitrogen.

The incorporation of the difluoromethoxy group is itself a strategy to enhance efficacy. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can lead to compounds with improved metabolic stability and increased binding affinity to target enzymes. epo.org This can translate to lower application rates and longer-lasting effects in the field.

The exploration of different isomers is also a critical aspect of agrochemical development. The precise spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Therefore, the synthesis and testing of positional isomers of derivatives of this compound could lead to the discovery of compounds with superior performance.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 Difluoromethoxy Aniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric parameters of molecules. For 3-Chloro-2-(difluoromethoxy)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles.

The geometry of the molecule is influenced by the electronic effects of its substituents on the aniline (B41778) ring. The chlorine atom, being an electron-withdrawing group, and the difluoromethoxy group, with its own complex electronic and steric effects, along with the amino group, dictate the final optimized structure. The planarity of the aniline ring and the orientation of the amino and difluoromethoxy groups are key aspects of its conformational analysis. The interaction between the lone pair of the nitrogen atom and the π-system of the ring, as well as steric hindrance between adjacent substituents, are critical factors.

Below is an illustrative table of optimized geometric parameters for this compound, as would be predicted from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Length | O-C(H)F2 | 1.42 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Angle | C-C-Cl | 120.5° |

| Bond Angle | C-C-O | 118.9° |

| Bond Angle | C-O-C(H)F2 | 117.5° |

| Dihedral Angle | Cl-C-C-N | 179.8° |

| Dihedral Angle | C-C-O-C(H)F2 | 85.0° |

Note: These values are illustrative and representative of typical DFT calculation results for similarly substituted aniline compounds.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs), Natural Bonding Orbital (NBO) Analysis, and Molecular Electrostatic Potential (MEP) Mapping

The electronic properties of this compound are elucidated through several computational techniques. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. uni-rostock.devisualizeorgchem.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing chloro and difluoromethoxy substituents. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. acs.org

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution and bonding interactions within the molecule. youtube.comwisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). In this compound, significant hyperconjugative interactions are expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the benzene (B151609) ring (n → π*), which contributes to the stability of the molecule. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the regions that are rich or poor in electrons. For this compound, the MEP would show negative potential (red/yellow) around the electronegative chlorine, fluorine, and oxygen atoms, as well as the π-system of the ring, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic attack.

| Parameter | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

Note: These energy values are illustrative and based on typical DFT results for halogenated and alkoxy-substituted anilines.

Global Reactivity Parameters and Chemical Hardness/Softness Assessments

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

A large HOMO-LUMO gap and high chemical hardness indicate high stability and low reactivity. Conversely, a small gap and low hardness suggest higher reactivity. The electrophilicity index measures the ability of a molecule to accept electrons.

| Parameter | Illustrative Value |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.3 eV |

| Chemical Softness (S) | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

Note: These values are derived from the illustrative HOMO/LUMO energies and are representative of what would be expected for this type of molecule.

Vibrational Spectroscopy Predictions and Correlation with Experimental Data

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.netmaterialsciencejournal.org The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and other computational approximations.

Key vibrational modes for this molecule would include:

N-H stretching vibrations of the amino group.

C-H stretching of the aromatic ring.

C-F stretching of the difluoromethoxy group.

C-O stretching.

C-Cl stretching.

Aromatic ring C=C stretching and bending vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| C-H Aromatic Stretch | Ar-H | 3050-3150 |

| C-F Stretch | -CF₂H | 1100-1200 |

| C-O Stretch | Ar-O-C | 1250-1300 |

| C-Cl Stretch | Ar-Cl | 700-800 |

Note: These are typical frequency ranges and would be precisely calculated in a dedicated computational study.

Studies on Hydrogen Bonding Interactions Involving the Difluoromethoxy Group

The difluoromethyl group (CF₂H) is known to act as a weak hydrogen bond donor. Computational studies can investigate potential intramolecular and intermolecular hydrogen bonding in this compound. An intramolecular hydrogen bond could potentially form between the hydrogen of the CF₂H group and the lone pair of the nitrogen atom of the amino group, or with the π-system of the aromatic ring. Intermolecularly, the CF₂H group can form hydrogen bonds with acceptor atoms of neighboring molecules, influencing the crystal packing and physical properties of the compound in the solid state. DFT and NBO analyses are instrumental in identifying and quantifying the strength of these interactions.

Investigation of Electronic Transition States and Nonlinear Optical (NLO) Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to study the excited states and electronic transitions of molecules. This is crucial for understanding the UV-Vis absorption spectrum and photophysical properties. For molecules with donor and acceptor groups connected by a π-system, like substituted anilines, there is often significant interest in their nonlinear optical (NLO) properties. mq.edu.auyoutube.com

NLO materials have applications in optoelectronics and photonics. rsc.org The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Calculations can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. The presence of the electron-donating amino group and electron-withdrawing chloro and difluoromethoxy groups can lead to a significant intramolecular charge transfer upon excitation, which is a prerequisite for a large NLO response. acs.org

| NLO Property | Illustrative Calculated Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Note: These values are illustrative and depend heavily on the computational method and basis set used.

Potential Energy Surface (PES) Scanning for Molecular Stability and Conformational Landscapes

Potential energy surface (PES) scanning is a computational technique used to explore the conformational space of a molecule. visualizeorgchem.comcolostate.eduq-chem.com For this compound, a PES scan can be performed by systematically rotating specific dihedral angles, such as the one around the C-O bond of the methoxy (B1213986) group or the C-N bond of the amino group, while optimizing the rest of the molecular geometry at each step. scispace.com

This analysis reveals the energy barriers between different conformers and helps identify the most stable (lowest energy) conformations. The resulting energy profile provides a detailed map of the molecule's conformational landscape, which is essential for understanding its dynamic behavior and how it might interact with other molecules, such as biological receptors.

Future Research Directions and Outlook for 3 Chloro 2 Difluoromethoxy Aniline

Development of More Efficient and Sustainable Synthetic Routes

While specific industrial-scale synthesis of 3-Chloro-2-(difluoromethoxy)aniline is not widely published, the synthesis of related substituted anilines often relies on multi-step processes that may involve harsh conditions, expensive catalysts, or generate significant waste. For instance, the production of similar compounds like 3-chloro-2-methylaniline (B42847) can involve catalytic hydrogenation or reduction of a nitrated precursor, which requires careful control and specialized equipment. google.comgoogle.com Future research should focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Key research objectives include:

Continuous-Flow Synthesis: Investigating the use of microreactor or continuous-flow technology could offer significant advantages. rsc.org This approach can enable better control over reaction temperature and time, improve safety when handling energetic intermediates, and allow for easier scalability compared to traditional batch processes. rsc.org

Green Reagents and Catalysts: Exploration of alternative reducing agents to replace traditional metal-based systems is crucial. Using non-toxic and inexpensive reagents like sulfur in specific solvent systems has shown promise in the synthesis of related anilines and could be adapted. google.com Furthermore, developing novel, metal-free catalytic systems would reduce cost and environmental impact. rsc.org

Process Simplification: Research into one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would significantly streamline the manufacturing process, reducing solvent usage and waste.

Table 1: Comparison of Traditional vs. Proposed Sustainable Synthetic Approaches

| Parameter | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis |

|---|---|---|

| Methodology | Multi-step batch processing | Continuous-flow, one-pot synthesis |

| Reagents | Nitration followed by metal-catalyzed reduction | Direct amination or use of green reducing agents |

| Catalyst | Precious metal catalysts (e.g., Raney Nickel) | Metal-free catalysts or biocatalysis |

| Waste Profile | Higher solvent waste, potential heavy metal contamination | Reduced solvent use, biodegradable waste |

| Safety | Handling of high-pressure gases, energetic nitro-intermediates | Enhanced safety through controlled microreactor environment |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The trifunctional nature of this compound (possessing amino, chloro, and difluoromethoxy groups) offers a rich landscape for synthetic exploration. Future research should aim to systematically map the reactivity of this scaffold and develop novel transformations.

Site-Selective Cross-Coupling: A primary focus should be on developing highly selective catalytic systems for transformations at the C-Cl and N-H bonds. Research into palladium, nickel, or copper-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings would enable the introduction of diverse substituents, creating large libraries of derivatives.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds represents a highly atom-economical approach to creating complexity. Future work could explore ortho-directing effects of the existing substituents to achieve regioselective introduction of new functional groups.

Chemistry of the Difluoromethoxy Group: While often considered a stable bioisostere, exploring the potential reactivity of the -OCF₂H group under specific conditions could lead to novel chemical transformations and the creation of unprecedented molecular architectures.

Interdisciplinary Applications in Emerging Chemical Fields

The unique properties imparted by fluorine substituents suggest that this compound could find applications beyond traditional medicinal chemistry and agrochemistry.

Materials Science: The polarity and thermal stability offered by the difluoromethoxy group make this compound an attractive candidate for the synthesis of advanced polymers, liquid crystals, or organic light-emitting diode (OLED) materials. Research could focus on incorporating this aniline (B41778) into polymer backbones to enhance properties like thermal resistance, dielectric constant, and photo-stability.

Chemical Biology: The compound could be used as a parent structure to design chemical probes. The fluorine atoms provide a clean signal in ¹⁹F NMR spectroscopy, allowing for the study of molecular interactions with biological systems without background interference. This could be invaluable for target identification and validation in drug discovery.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers a powerful toolkit for accelerating research and reducing the experimental burden. For this compound, a concerted computational and experimental approach will be critical.

Predictive Reactivity: Using Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions.

Mechanistic Elucidation: Computational modeling can be used to understand the mechanisms of novel catalytic transformations, helping to optimize reaction conditions and catalyst design for higher efficiency and selectivity.

Virtual Screening and Property Prediction: For derivative libraries, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict biological activity or material properties. researchgate.net Molecular docking studies can simulate the binding of derivatives to protein targets, prioritizing the synthesis of the most promising candidates for applications in drug discovery. researchgate.netnih.gov

Table 2: Application of Computational Models in Future Research

| Computational Technique | Research Application | Desired Insight |

|---|---|---|

| Density Functional Theory (DFT) | Synthetic Route Planning | Prediction of reaction sites, bond energies, and electronic properties. |

| Molecular Dynamics (MD) | Biological Interaction Studies | Simulation of binding poses and affinity with protein targets. |

| QSAR Modeling | Derivative Library Design | Prediction of biological activity or material properties based on structure. researchgate.net |

| Collision Cross Section (CCS) Prediction | Analytical Method Development | Aiding in the identification and characterization of the molecule and its derivatives using ion mobility-mass spectrometry. uni.lu |

Design of Next-Generation Molecules for Specific Biological or Material Science Applications

The core structure of this compound is an ideal starting point for designing next-generation molecules with tailored functions. mdpi.com The strategic combination of its substituents makes it a privileged scaffold.

Medicinal Chemistry: The difluoromethoxy group is a recognized bioisostere of hydroxyl or thiol groups and can improve metabolic stability, cell permeability, and binding affinity. The aniline core is a common feature in many kinase inhibitors. mdpi.com Future research should focus on using this compound as a building block to synthesize novel inhibitors for targets like Mer or c-Met kinases, which are implicated in various cancers. mdpi.com The chloro-substituent provides a convenient attachment point for other pharmacophores to create dual-target agents or molecules with optimized pharmacokinetic profiles. mdpi.comresearchgate.net

Agrochemicals: Substituted anilines are foundational to many herbicides and fungicides. google.com The unique electronic and lipophilic profile of this compound could be exploited to design new crop protection agents with novel modes of action or improved environmental profiles.

Functional Materials: By derivatizing the amine or chloro groups, researchers could synthesize novel dyes, sensors, or electronic materials. The difluoromethoxy group can be used to fine-tune the electronic and physical properties of these materials for specific high-performance applications.

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-2-(difluoromethoxy)aniline?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or alkylation. For example:

- Step 1: Start with 3-chloro-2-hydroxyaniline. React with chlorodifluoromethane (ClCF2H) or difluoroethanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key reagents: Potassium carbonate, difluoroethylating agents.

- Yield optimization: Monitor reaction progress via TLC or HPLC to minimize by-products like over-alkylated derivatives .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm aromatic proton environments and substituent positions. For example, the difluoromethoxy group deshields adjacent protons, shifting signals downfield .

- ¹⁹F NMR: Critical for identifying the difluoromethoxy group (–OCF₂–), showing a characteristic triplet due to coupling with two fluorine atoms .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns. Predicted m/z for [M+H]⁺: ~208.03 .

- IR Spectroscopy: Detect N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

Advanced: How does the difluoromethoxy group influence electronic properties and reactivity?

Methodological Answer:

The –OCF₂– group is electron-withdrawing, altering the aromatic ring’s electronic density:

- Hammett Analysis: Use σₚ values to predict substituent effects on reaction rates (e.g., electrophilic substitution).

- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Experimental Validation: Compare reactivity with non-fluorinated analogs in coupling reactions (e.g., Suzuki-Miyaura) to quantify electronic effects .

Advanced: How can ion mobility-mass spectrometry (IMS-MS) aid in structural analysis?

Methodological Answer:

- Collision Cross-Section (CCS): Predicted CCS values (e.g., 137.2 Ų for [M+H]⁺) help confirm gas-phase conformation. Compare experimental CCS (via drift tube IMS) with computational predictions .

- Applications:

Basic: How is purity assessed during synthesis?

Methodological Answer:

- HPLC/GC-MS: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities. UV detection at 254 nm is standard.

- Elemental Analysis: Verify C, H, N, Cl, and F percentages (±0.3% theoretical).

- Melting Point: Compare with literature values (if available) to confirm crystallinity and purity .

Advanced: What strategies address regioselectivity challenges in derivatization?

Methodological Answer:

- Protecting Groups: Temporarily block the amine (–NH₂) with acetyl or Boc groups to direct substitution to the chloro or difluoromethoxy positions .

- Directing Groups: Introduce meta-directing substituents (e.g., –NO₂) to control electrophilic attack sites.

- Computational Screening: Use docking simulations to predict steric/electronic barriers at reactive positions .

Advanced: How to design enzyme inhibition assays for this compound?

Methodological Answer:

- Target Selection: Focus on enzymes with aromatic binding pockets (e.g., cytochrome P450, kinases).

- Kinetic Assays: Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450) to monitor competitive inhibition. Calculate IC₅₀ values via dose-response curves.

- Structural Analysis: Co-crystallize the compound with the target enzyme for X-ray diffraction studies to identify binding interactions .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the aromatic amine.

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the difluoromethoxy group.

- Oxygen Sensitivity: Purge solutions with argon to prevent oxidation of the amine to nitro derivatives .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis: Compare studies using tools like RevMan to assess heterogeneity in assay conditions (e.g., cell lines, concentrations).

- Dose-Response Validation: Replicate conflicting studies with standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

- SAR Studies: Synthesize analogs to isolate contributions of specific substituents (e.g., replacing –Cl with –F) .

Advanced: What computational tools predict metabolite formation?

Methodological Answer:

- Software: Use Schrödinger’s Metabolite Predictor or GLORYx to model phase I/II metabolism.

- Key Reactions: Predict oxidative dechlorination or O-dealkylation of the difluoromethoxy group.

- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.